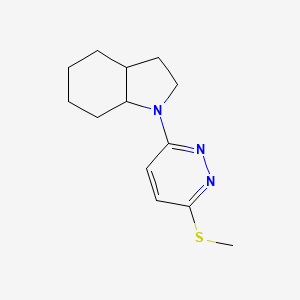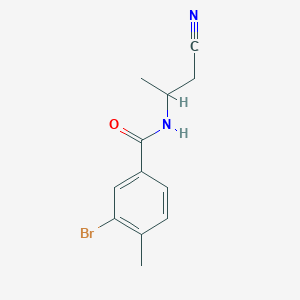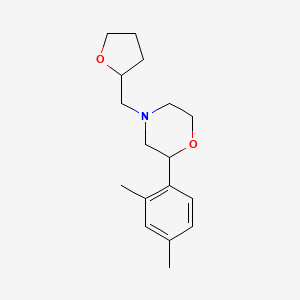![molecular formula C14H16ClNOS B7630148 [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)
[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of compounds known as thiazolidinones, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has also been studied for its potential use in treating diabetes and metabolic disorders. In addition, [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
Wirkmechanismus
The exact mechanism of action of [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has also been shown to reduce the levels of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. In addition, [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for research on [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. In addition, further research is needed to fully understand the mechanism of action of [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone and its potential side effects.
Synthesemethoden
[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone can be synthesized by reacting 4-chlorophenylacetic acid with thioacetic acid in the presence of phosphorus pentoxide and acetic anhydride. The resulting product is then reacted with 2-aminomethyl-1,3-thiazolidine-4-one to yield [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone. The synthesis of [2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone is a multi-step process and requires careful handling of the chemicals involved.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNOS/c15-11-5-3-10(4-6-11)12-7-8-16(12)14(17)13-2-1-9-18-13/h3-6,12-13H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYPESLLOSBCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C(=O)N2CCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

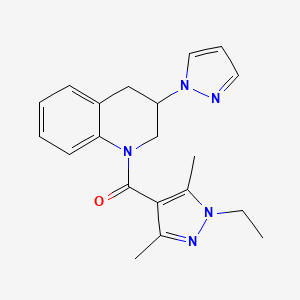
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)
![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)
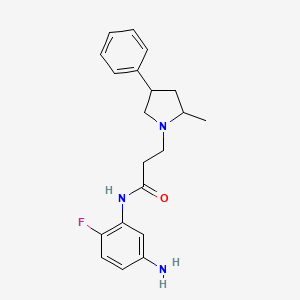
![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)

![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)
